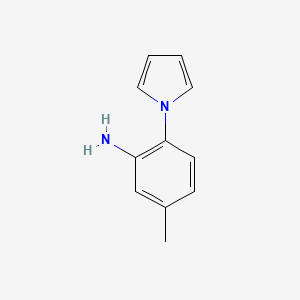

5-methyl-2-(1H-pyrrol-1-yl)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-2-pyrrol-1-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c1-9-4-5-11(10(12)8-9)13-6-2-3-7-13/h2-8H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEENRPZEBOLMTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2C=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00380253 | |

| Record name | 5-methyl-2-(1H-pyrrol-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59194-21-7 | |

| Record name | 5-Methyl-2-(1H-pyrrol-1-yl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59194-21-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-methyl-2-(1H-pyrrol-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physicochemical properties of 5-methyl-2-(1H-pyrrol-1-yl)aniline

An In-depth Technical Guide to the Physicochemical Properties of 5-methyl-2-(1H-pyrrol-1-yl)aniline

Foreword: Understanding the Molecule's Potential

In the landscape of modern drug discovery and materials science, the rational design of novel entities is paramount. The physicochemical properties of a molecule are the bedrock upon which its function, efficacy, and application are built. This compound, a unique aromatic amine, stands as a compound of significant interest. Its structural motif, featuring a substituted aniline ring fused with a pyrrole moiety, makes it a valuable building block in medicinal chemistry for creating agents with potential antimicrobial or anti-inflammatory activities and in materials science as a precursor for advanced conductive polymers[1][2].

This guide provides a comprehensive exploration of the core . We move beyond a simple recitation of data, delving into the causality behind these properties and providing field-proven, self-validating experimental protocols for their determination. This document is intended for researchers, scientists, and drug development professionals who require a deep and practical understanding of this versatile compound.

Molecular Identity and Core Attributes

A molecule's identity is defined by its structure and fundamental descriptors. These parameters are the first point of reference in any research endeavor.

Chemical Structure and Identifiers

The molecule consists of a toluene backbone where an amino group is positioned ortho to a pyrrole ring, which is attached via its nitrogen atom. This arrangement dictates its electronic and steric characteristics.

Fundamental Molecular Data

The following table summarizes the essential computed and experimental properties that define the molecule's scale and mass.

| Property | Value | Source |

| Molecular Weight | 172.23 g/mol | PubChem[1][3] |

| Exact Mass | 172.100048391 Da | PubChem[3] |

| Melting Point | 88-90 °C | MySkinRecipes[1] |

| Boiling Point (Predicted) | 310.7 ± 35.0 °C at 760 mmHg | MySkinRecipes[1] |

| XLogP3 (Predicted) | 2.9 | PubChem |

Experimental Determination of Physicochemical Properties

The following sections detail both the theoretical basis and the practical methodologies for characterizing this compound. The protocols are designed to be robust and reproducible.

Thermal Properties: Melting Point Analysis

The melting point is a critical indicator of purity and lattice energy. A sharp melting range, such as the reported 88-90 °C, suggests a well-defined crystalline solid[1].

This method provides a precise measurement of the melting range.

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. A small amount is packed into a capillary tube to a depth of 2-3 mm.

-

Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.

-

Measurement:

-

Heat the apparatus rapidly to approximately 75 °C.

-

Reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (T₁).

-

Record the temperature at which the entire sample has melted (T₂).

-

The melting range is T₁ - T₂.

-

-

Validation: Perform the measurement in triplicate. The results should be within a 1 °C range for a pure sample.

Solubility Profile: A Key to Application

Solubility dictates a compound's utility, from reaction conditions to bioavailability. As an aromatic amine, this compound is expected to be poorly soluble in water but soluble in organic solvents[5][6]. The aniline nitrogen provides a site for protonation, suggesting increased solubility in acidic aqueous solutions.

-

Qualitative Assessment (Solvent Array):

-

To a series of vials, add ~5 mg of the compound.

-

Add 1 mL of various solvents (e.g., water, ethanol, DMSO, dichloromethane, 1 M HCl).

-

Vortex each vial for 1 minute and visually inspect for dissolution. Classify as soluble, partially soluble, or insoluble.

-

-

Quantitative Assessment (Shake-Flask Method in Water):

-

Prepare a supersaturated solution by adding an excess of the compound to a known volume of purified water (e.g., 20 mg in 10 mL).

-

Agitate the solution at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium.

-

Filter the solution through a 0.45 µm filter to remove undissolved solid.

-

Dilute an aliquot of the filtrate with a suitable solvent (e.g., acetonitrile) and determine the concentration using a calibrated HPLC-UV method.

-

Acidity and Basicity: The pKa Value

The basicity of the aniline nitrogen is a defining chemical feature. It is influenced by the electron-donating methyl group, which slightly increases basicity, and the bulky, somewhat electron-withdrawing pyrrole group at the ortho position, which can sterically hinder and electronically disfavor protonation. Aromatic amines are generally weak bases[6]. For comparison, the predicted pKa of the parent compound, 2-(1H-pyrrol-1-yl)aniline, is approximately 2.09, indicating very weak basicity[7].

-

Solution Preparation: Accurately weigh ~10 mg of the compound and dissolve it in a suitable co-solvent/water mixture (e.g., 50:50 ethanol/water) to ensure solubility.

-

Titration Setup: Use a calibrated pH meter with a combination electrode. Place the solution in a jacketed beaker to maintain a constant temperature.

-

Measurement:

-

Titrate the solution with a standardized solution of a strong acid (e.g., 0.01 M HCl).

-

Record the pH value after each incremental addition of the titrant.

-

Continue the titration well past the equivalence point.

-

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point or by using the first derivative of the titration curve to precisely locate the equivalence point.

Spectroscopic and Structural Elucidation

Spectroscopic techniques provide a fingerprint of the molecule, confirming its structure and providing insights into its electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of an organic molecule in solution. The expected spectra for this compound would show distinct signals for the aromatic, pyrrolic, methyl, and amine protons.

-

¹H NMR:

-

Amine Protons (-NH₂): A broad singlet, likely in the 3.5-4.5 ppm range, which is exchangeable with D₂O.

-

Aromatic Protons: Three signals in the aromatic region (~6.7-7.2 ppm), exhibiting coupling patterns consistent with a 1,2,4-trisubstituted benzene ring.

-

Pyrrole Protons: Two signals, appearing as triplets (or multiplets), corresponding to the α-protons (~6.8 ppm) and β-protons (~6.3 ppm) of the pyrrole ring[8].

-

Methyl Protons (-CH₃): A sharp singlet around 2.3 ppm.

-

-

¹³C NMR:

-

Distinct signals for the 11 carbon atoms, including the methyl carbon (~20 ppm), the pyrrole carbons (~109, 122 ppm), and the six unique aromatic carbons (~115-145 ppm)[8].

-

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Acquisition:

-

Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

-

Acquire a broadband proton-decoupled ¹³C NMR spectrum.

-

If necessary, perform 2D NMR experiments (e.g., COSY, HSQC) to confirm assignments.

-

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by their characteristic vibrational frequencies.

-

N-H Stretch: Two distinct, sharp to medium bands in the 3350-3500 cm⁻¹ region, characteristic of a primary amine (-NH₂)[9].

-

Aromatic C-H Stretch: Signals above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Signals from the methyl group just below 3000 cm⁻¹.

-

C=C Aromatic Ring Stretch: Multiple sharp bands in the 1450-1600 cm⁻¹ region.

-

C-N Stretch: Absorptions in the 1250-1350 cm⁻¹ region.

-

Apparatus Setup: Ensure the ATR crystal is clean. Record a background spectrum.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Measurement: Apply pressure using the anvil to ensure good contact. Acquire the spectrum.

-

Data Processing: Perform a background subtraction. Label significant peaks.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's fragmentation pattern, which aids in structural confirmation.

-

Molecular Ion (M⁺•): A strong peak at m/z = 172.

-

Key Fragments: Fragmentation may occur via loss of a methyl radical ([M-15]⁺) or through cleavages related to the pyrrole or aniline rings. The fragmentation of related N-aryl pyrroles can be complex, but key losses may involve HCN or C₂H₂ from the pyrrole ring.

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ will be observed at m/z = 173.

-

Tandem MS (MS/MS): To study fragmentation, isolate the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate and analyze the fragment ions.

Synthesis and Characterization Workflow

Understanding the origin of a compound is crucial for interpreting its properties. The synthesis of 2-(1H-pyrrol-1-yl)anilines typically follows a two-step process known as the Clauson-Kaas reaction followed by reduction[8].

General Synthetic Pathway

Caption: General synthesis of this compound.

Conclusion

This guide has detailed the essential , grounded in both theoretical principles and robust experimental protocols. A thorough understanding and precise measurement of its melting point, solubility, pKa, and spectroscopic characteristics are indispensable for its successful application in research and development. The methodologies presented herein provide a validated framework for scientists to confirm the identity, purity, and behavior of this important chemical entity, thereby accelerating the journey from molecular concept to tangible innovation.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Moorpark College. Experiment 13 – Properties of Amines and Amides. Moorpark College. [Link]

-

MySkinRecipes. This compound. MySkinRecipes. [Link]

-

PubChem. 2-(1H-pyrrol-1-yl)aniline. National Center for Biotechnology Information. [Link]

-

Royal Society of Chemistry. Efficient Synthesis of Pyrrolo[1,2-a]quinoxalines Catalyzed by Brønsted Acid through Cleavage of C-C Bond - Supporting Information. Royal Society of Chemistry. [Link]

-

SpectraBase. (5-methyl-2-phenyl-1H-pyrrol-3-yl)amine - 13C NMR. SpectraBase. [Link]

-

SIELC Technologies. 2-(1H-Pyrrol-1-yl)aniline. SIELC Technologies. [Link]

-

ResearchGate. Mass Spectra of New Heterocycles: XXVIII. Electron Impact and Chemical Ionization Mass Spectra of 3- and 5-(1H-Pyrrol-1-yl)- and 3-(1-Methyl-1H-pyrrol-2-yl)thiophen-2-amines. ResearchGate. [Link]

-

ChemBK. 2-(1H-PYRROL-1-YL)ANILINE. ChemBK. [Link]

-

ResearchGate. One-pot synthesis of 5-[1-substituted 4-acetyl-5-methyl-1H-pyrrol-2-yl)]-8-hydroxyquinolines using DABCO as green catalyst. ResearchGate. [Link]

-

ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link]

-

MDPI. New Derivatives of 5-((1-Methyl-Pyrrol-2-yl) Methyl)-4-(Naphthalen-1-yl)-1,2,4-Triazoline-3-Thione and Its Coordination Compounds with Anticancer Activity. MDPI. [Link]

-

ACS Publications. General Equation to Estimate the Physicochemical Properties of Aliphatic Amines. ACS Omega. [Link]

-

ResearchGate. abstract about aromatic amines. ResearchGate. [Link]

-

Allied Academies. Recent synthetic and medicinal perspectives of pyrroles: An overview. Allied Academies. [Link]

-

ResearchGate. ¹H NMR spectra of 1‐methyl‐1H‐pyrrole (5 a) in different solvents. ResearchGate. [Link]

-

Life Science Journal. Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal. [Link]

-

ResearchGate. The 1 H NMR chemical shift values ( d ppm) of aniline and... ResearchGate. [Link]

-

Matrix Fine Chemicals. 2-(2,5-DIMETHYL-1H-PYRROL-1-YL)ANILINE. Matrix Fine Chemicals. [Link]

-

NIST. Aniline - the NIST WebBook. National Institute of Standards and Technology. [Link]

-

RSC Publishing. Resonance and solvent effects on absorption spectra. Part 5. Substituent and solvent effects on infrared spectra of 2- and 4-substituted aniline derivatives. RSC Publishing. [Link]

-

ACS Publications. Pd(II)-Catalyzed Heteroarylative Difunctionalization of Unactivated Alkenes via Cascade Nucleopalladation of Alkynes. JACS Au. [Link]

-

Angene Chemical. 2-(1H-Pyrrol-1-yl)aniline(CAS# 6025-60-1 ). Angene Chemical. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. alliedacademies.org [alliedacademies.org]

- 3. This compound | C11H12N2 | CID 2776795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. biomall.in [biomall.in]

- 5. moorparkcollege.edu [moorparkcollege.edu]

- 6. Physical and Chemical Properties of Aromatic Amines - Wuxi Weiheng Chemical Co., Ltd. [whamine.com]

- 7. chembk.com [chembk.com]

- 8. rsc.org [rsc.org]

- 9. Resonance and solvent effects on absorption spectra. Part 5. Substituent and solvent effects on infrared spectra of 2- and 4-substituted aniline derivatives - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

5-methyl-2-(1H-pyrrol-1-yl)aniline molecular structure and formula

An In-Depth Technical Guide to 5-methyl-2-(1H-pyrrol-1-yl)aniline: Structure, Synthesis, and Applications

Introduction

This compound is a heterocyclic aromatic amine that serves as a valuable building block in synthetic organic chemistry. Its unique structure, combining a substituted aniline ring with a pyrrole moiety, makes it a precursor of significant interest for the development of complex organic molecules. This guide provides a detailed technical overview of its molecular structure, physicochemical properties, established synthesis protocols, and key applications, particularly within the pharmaceutical and materials science sectors. For researchers and drug development professionals, understanding the characteristics and synthetic pathways of this intermediate is crucial for leveraging its potential in creating novel compounds with tailored biological activities and material properties.[1][2]

Physicochemical and Structural Properties

The foundational step in utilizing any chemical intermediate is a thorough understanding of its fundamental properties. This compound is identified by the CAS Number 59194-21-7.[3][4][] The molecule consists of a toluene backbone where an amino group and a pyrrol-1-yl group are positioned ortho to each other.

Molecular Formula and Structure

The molecular formula of the compound is C₁₁H₁₂N₂.[3][][6] This formula corresponds to a molecular weight of 172.23 g/mol .[3][][6]

The structure features a planar pyrrole ring attached via its nitrogen atom to the C2 position of 5-methylaniline. This arrangement creates steric and electronic interactions that influence the molecule's reactivity and conformational preferences.

Caption: 2D structure of this compound.

Physicochemical Data Summary

Quantitative data for this compound are summarized in the table below for easy reference.

| Property | Value | Source |

| CAS Number | 59194-21-7 | [3][4] |

| Molecular Formula | C₁₁H₁₂N₂ | [3][] |

| Molecular Weight | 172.23 g/mol | [3][][6] |

| IUPAC Name | 5-methyl-2-pyrrol-1-ylaniline | [3][] |

| Melting Point | 88-90 °C | [1] |

| Boiling Point | 310.7±35.0 °C (at 760 mmHg) | [1] |

| Storage | 2-8°C, protect from light | [1] |

Spectroscopic Analysis

Characterization of this compound relies on standard spectroscopic techniques. While specific spectra are proprietary, typical chemical shifts and absorption bands can be predicted based on its structure and data from analogous compounds.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the aniline and pyrrole rings, a singlet for the methyl group protons, and a broad singlet for the amine (NH₂) protons. The protons on the pyrrole ring typically appear as two distinct triplets.

-

¹³C NMR Spectroscopy : The carbon NMR spectrum will display 11 unique signals corresponding to each carbon atom in the molecule. The chemical shifts will differentiate the aromatic carbons from the methyl carbon.

-

Infrared (IR) Spectroscopy : The IR spectrum is characterized by N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹), C-H stretching for the aromatic and methyl groups (around 2850-3100 cm⁻¹), and C=C stretching vibrations for the aromatic rings (around 1450-1600 cm⁻¹).[3]

-

Mass Spectrometry : The exact mass is 172.100048391 Da, which can be confirmed by high-resolution mass spectrometry (HRMS).[3]

Synthesis Methodology

The synthesis of 2-(1H-pyrrol-1-yl)aniline derivatives is well-established and typically proceeds via a two-step sequence involving a pyrrole formation reaction followed by the reduction of a nitro group. This approach provides a reliable and scalable route to the target molecule.[7]

Synthesis Workflow

The overall synthetic pathway is depicted below. It starts from a commercially available substituted nitroaniline and utilizes the Clauson-Kaas reaction for pyrrole synthesis.

Caption: General two-step synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from a general procedure for the synthesis of 2-(1H-pyrrol-1-yl)anilines.[7]

Step 1: Synthesis of 1-(4-methyl-2-nitrophenyl)-1H-pyrrole

-

Reaction Setup : To a round-bottom flask, add 5-methyl-2-nitroaniline (1 equivalent) and glacial acetic acid (approx. 5 mL per mmol of aniline).

-

Reagent Addition : Add 2,5-dimethoxytetrahydrofuran (1 equivalent) to the mixture.

-

Heating : Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 120 °C) with vigorous stirring for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Causality: Acetic acid serves as both the solvent and the acidic catalyst required to hydrolyze the dimethoxytetrahydrofuran to succinaldehyde, which then condenses with the primary amine in the Clauson-Kaas reaction to form the pyrrole ring.

-

-

Work-up : After cooling to room temperature, pour the reaction mixture into a beaker containing water (approx. 3 times the volume of acetic acid used).

-

Extraction : Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers.

-

Purification : Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude nitro-intermediate. This intermediate can be used in the next step with or without further purification.

Step 2: Synthesis of this compound

-

Reaction Setup : To a round-bottom flask, add the crude 1-(4-methyl-2-nitrophenyl)-1H-pyrrole from the previous step, iron powder (Fe, 4 equivalents), and ammonium chloride (NH₄Cl, 1 equivalent).

-

Solvent Addition : Add water to the flask (approx. 2.5 mL per mmol of the starting nitroaniline).

-

Heating : Heat the mixture to reflux with vigorous stirring for 4 hours.

-

Causality: This is a classic Béchamp reduction. Iron metal in the presence of a mild acid source (generated in situ from NH₄Cl) acts as the reducing agent to convert the nitro group (-NO₂) to a primary amine (-NH₂).

-

-

Work-up : After cooling, dilute the reaction mixture with water and extract with ethyl acetate (3x).

-

Purification and Validation : Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the resulting residue by column chromatography on silica gel (using a petroleum ether/ethyl acetate gradient) to yield the final product.

-

Trustworthiness: The integrity of the protocol is validated by confirming the structure and purity of the final compound using NMR and MS analysis, ensuring it meets the specifications for subsequent applications.

-

Applications in Research and Drug Development

The true value of this compound lies in its utility as a versatile intermediate. Pyrrole and aniline moieties are prevalent in a vast array of biologically active molecules and functional materials.[2]

Pharmaceutical Intermediate

This compound is a key starting material for synthesizing more complex molecules with potential therapeutic applications.[1][8] The aniline functional group allows for a wide range of subsequent chemical transformations, such as amide bond formation, diazotization, or participation in cyclization reactions to form other heterocyclic systems.

-

Antimicrobial/Anti-inflammatory Agents : The pyrrole nucleus is a component of many compounds with demonstrated antimicrobial and anti-inflammatory properties.[2]

-

Anticancer Agents : Substituted anilines are core structures in many kinase inhibitors used in oncology. While anilines can sometimes introduce toxicity, their strategic modification is a cornerstone of modern medicinal chemistry.[9] The structure of this compound provides a scaffold that can be elaborated to target specific biological pathways.

Caption: Role as a building block in a drug discovery pipeline.

Ligand Synthesis and Catalysis

The nitrogen atoms in the molecule can act as coordinating sites for metal ions. This makes it a precursor for designing ligands used in asymmetric catalysis, a field critical for producing enantiomerically pure pharmaceuticals.[1]

Materials Science

Aniline derivatives are monomers for producing polyaniline, a type of conducting polymer. The pyrrole and methyl substitutions on this specific monomer could be used to fine-tune the electronic properties, solubility, and processability of the resulting polymers for applications in sensors, electronics, and anti-corrosion coatings.[1]

Conclusion

This compound is more than a simple chemical; it is an enabling tool for innovation in the chemical and pharmaceutical sciences. Its well-defined structure, reliable synthesis, and versatile functional groups provide a solid foundation for the discovery and development of novel drugs, catalysts, and materials. This guide has outlined its core properties and methodologies, providing researchers with the technical insights necessary to harness its full potential.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

MySkinRecipes. This compound. [Link]

-

Royal Society of Chemistry. Efficient Synthesis of Pyrrolo[1,2-a]quinoxalines Catalyzed by Brønsted Acid through Cleavage of C-C Bond - Supporting Information. [Link]

-

Allied Academies. Recent synthetic and medicinal perspectives of pyrroles: An overview. [Link]

-

Cresset Group. Aniline replacement in drug-like compounds. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. alliedacademies.org [alliedacademies.org]

- 3. This compound | C11H12N2 | CID 2776795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. biomall.in [biomall.in]

- 6. scbt.com [scbt.com]

- 7. rsc.org [rsc.org]

- 8. 5-Fluoro-2-(1H-pyrrol-1-yl)aniline_TargetMol [targetmol.com]

- 9. cresset-group.com [cresset-group.com]

A Comprehensive Spectroscopic Guide to 5-methyl-2-(1H-pyrrol-1-yl)aniline

Prepared by: Dr. Gemini, Senior Application Scientist

Introduction

5-methyl-2-(1H-pyrrol-1-yl)aniline is a substituted N-arylpyrrole. The N-arylpyrrole scaffold is a significant structural motif in medicinal chemistry and materials science, appearing in a range of bioactive molecules and functional materials.[1] A thorough understanding of the spectroscopic properties of this class of compounds is fundamental for researchers in synthesis, drug development, and materials science to ensure structural integrity, purity, and to understand electronic properties.

This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The interpretation of this data is grounded in established spectroscopic principles and supported by data from authoritative chemical databases and relevant scientific literature. The protocols described herein represent best practices for the characterization of such molecules.

Molecular Structure and Properties

This compound possesses the molecular formula C₁₁H₁₂N₂ and a molecular weight of approximately 172.23 g/mol .[2] The structure consists of a pyrrole ring attached to the nitrogen of an aniline moiety, which is further substituted with a methyl group at the 5-position.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide diagnostic information for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the aniline ring, the pyrrole ring, the methyl group, and the amine group. The exact chemical shifts can be influenced by the solvent and concentration.

Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 6.9 - 7.2 | Multiplet | 3H | Aniline ring protons |

| ~ 6.7 | Triplet | 2H | α-protons of pyrrole ring |

| ~ 6.2 | Triplet | 2H | β-protons of pyrrole ring |

| ~ 3.5 - 4.5 | Broad Singlet | 2H | -NH₂ protons |

| ~ 2.3 | Singlet | 3H | -CH₃ protons |

Note: These are predicted values based on the analysis of similar structures. Actual experimental values may vary. The chemical shifts for the pyrrole protons are based on known data for pyrrole itself, which show signals around 6.7 and 6.2 ppm.[3]

Experimental Protocol for ¹H NMR A solution of this compound is prepared in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[4] Tetramethylsilane (TMS) is typically used as an internal standard. The spectrum is acquired on a standard NMR spectrometer (e.g., 300 or 500 MHz).

Caption: Workflow for acquiring a ¹H NMR spectrum.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. Due to symmetry in the pyrrole ring, fewer than 11 signals might be observed for the carbon atoms.

Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~ 145 | C-NH₂ of aniline ring |

| ~ 130 - 140 | Quaternary carbons of aniline ring |

| ~ 115 - 130 | CH carbons of aniline ring |

| ~ 120 | α-carbons of pyrrole ring |

| ~ 110 | β-carbons of pyrrole ring |

| ~ 20 | -CH₃ carbon |

Note: These are predicted values based on the analysis of similar structures such as aniline and N-substituted pyrroles.[5][6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, characteristic vibrations for the N-H bonds of the primary amine, C-H bonds of the aromatic rings and the methyl group, as well as C=C and C-N bonds are expected.

Key FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Description of Vibration |

| 3300 - 3500 | N-H stretching (primary amine, two bands) |

| 3000 - 3100 | Aromatic and pyrrole C-H stretching |

| 2850 - 2960 | Methyl C-H stretching |

| 1600 - 1650 | N-H bending (scissoring) |

| 1450 - 1600 | Aromatic and pyrrole C=C stretching |

| 1250 - 1350 | C-N stretching |

The presence of two distinct bands in the 3300-3500 cm⁻¹ region is a hallmark of a primary amine (-NH₂).[7]

Experimental Protocol for FT-IR The FT-IR spectrum can be obtained using a potassium bromide (KBr) pellet or an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, a small amount of the solid sample is ground with dry KBr and pressed into a transparent disk. For ATR, the solid sample is placed directly on the crystal. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.[4]

Caption: Simplified workflow of an FT-IR experiment.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and aspects of the structure.

Expected Mass Spectrum Data

The molecular ion peak (M⁺) for this compound (C₁₁H₁₂N₂) is expected at an m/z of approximately 172. The fragmentation pattern would likely involve the cleavage of the C-N bond between the aniline and pyrrole rings.

Major Mass Spectrometry Fragments

| Mass-to-Charge Ratio (m/z) | Proposed Fragment |

| 172 | [M]⁺ (Molecular Ion) |

| 157 | [M - CH₃]⁺ |

| 106 | [Methylaniline]⁺ fragment |

| 66 | [Pyrrole]⁺ fragment |

The fragmentation is likely to be initiated by the ionization of one of the nitrogen lone pairs.

Experimental Protocol for MS The sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).[8] Electron ionization (EI) is a common method for generating ions.[9] The mass analyzer separates the ions based on their m/z ratio, and a detector records their abundance.

Sources

- 1. Enantioselective synthesis of N-arylpyrrole aldehydes via NHC-organocatalytic atroposelective desymmetrization followed by kinetic resolution - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. This compound | C11H12N2 | CID 2776795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pyrrole(109-97-7) 1H NMR spectrum [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. 1-Methylpyrrole(96-54-8) 13C NMR spectrum [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. 2-(1H-Pyrrol-1-yl)aniline | SIELC Technologies [sielc.com]

- 9. Metabolome and Transcriptome Unveil the Correlated Metabolites and Transcripts with 2-acetyl-1-pyrroline in Fragrant Rice | MDPI [mdpi.com]

IUPAC name for C11H12N2 aniline derivative

An In-Depth Guide to the IUPAC Nomenclature of C₁₁H₁₂N₂ Aniline Derivatives

Introduction

In the fields of medicinal chemistry and drug development, the unambiguous identification of molecular structures is paramount. The systematic nomenclature established by the International Union of Pure and Applied Chemistry (IUPAC) provides a universal language for scientists, ensuring that a chemical name corresponds to a single, unique structure. This guide focuses on the specific case of aniline derivatives with the molecular formula C₁₁H₁₂N₂, a group of compounds with significant potential as scaffolds in pharmaceutical research.

Aniline (C₆H₅NH₂), the simplest aromatic amine, serves as a foundational building block for a vast array of more complex molecules.[1] When considering the formula C₁₁H₁₂N₂, the possibilities for structural isomerism are extensive. For the purposes of this technical guide, we will define a C₁₁H₁₂N₂ aniline derivative as a molecule containing an aniline core, where the remaining atoms (C₅H₅N fragment) are arranged as substituents on either the phenyl ring or the amino group. This focused approach allows us to explore the most common and synthetically relevant structural classes that researchers are likely to encounter.

This document provides a detailed exploration of the IUPAC naming conventions for these isomers, moving beyond a simple list of rules to explain the underlying logic. It is designed for researchers, scientists, and drug development professionals who require a robust understanding of chemical nomenclature to effectively communicate, document, and replicate their scientific work.

Section 1: Deconstructing the Isomerism of C₁₁H₁₂N₂ Aniline Derivatives

The molecular formula C₁₁H₁₂N₂ presents a rich landscape of constitutional isomers. To apply IUPAC nomenclature systematically, we must first recognize the primary structural classes that arise from different arrangements of the C₅H₅N fragment relative to the aniline core.

The aniline core itself is C₆H₇N. The remaining fragment, C₅H₅N, most commonly corresponds to a pyridyl group or a related aromatic nitrogen-containing heterocycle. The key distinction for nomenclature purposes is the point of attachment to the aniline moiety. This leads to two principal and structurally distinct classes of isomers.

Class I: N-Substituted Anilines

In this class, the C₅H₅N fragment is bonded directly to the nitrogen atom of the aniline core. The most prominent example is the family of N-phenylpyridinamines .

Class II: Ring-Substituted Anilines

Here, the C₅H₅N fragment is bonded to a carbon atom of the phenyl ring. A representative example is the family of aminobenzylpyridines , where a pyridyl ring is attached to the aniline core via a methylene (-CH₂-) bridge.

These classes are summarized below:

| Class | Description | Core Structure | Representative Sub-Family |

| I | The substituent is attached to the nitrogen atom of aniline. | C₆H₅-NH-R | N-Phenylpyridinamines |

| II | The substituent is attached to the phenyl ring of aniline. | R-C₆H₄-NH₂ | Aminobenzylpyridines |

While other isomers exist, such as those containing different heterocyclic rings (e.g., pyrrole, pyrazole) or cyano groups, the principles detailed in this guide for naming Class I and Class II structures are broadly applicable.

Section 2: The Logic of IUPAC Nomenclature: A Systematic Workflow

IUPAC nomenclature is a rule-based system designed for logical consistency. The process of naming a complex molecule can be broken down into a sequence of decisions. The causality behind these choices is rooted in a hierarchy of seniority for functional groups and parent structures. For secondary and tertiary amines, which are central to the C₁₁H₁₂N₂ aniline derivatives, the selection of the parent hydride is the critical first step.[2][3]

The general workflow for naming these compounds is illustrated in the diagram below.

Caption: A generalized workflow for deriving the IUPAC name of a substituted aniline.

Pillar of Trustworthiness: Self-Validating Protocol

This workflow acts as a self-validating system. Each step has a defined set of rules, and the correct application of these rules at each stage ensures the generation of an unambiguous and reproducible final name. The core principle is the identification of a single principal parent structure, which forms the root of the name. All other components of the molecule are then treated as substituents attached to this parent.

Section 3: Case Studies in Nomenclature for C₁₁H₁₂N₂ Isomers

To illustrate the practical application of the IUPAC workflow, we will now derive the names for representative isomers from the classes identified in Section 1.

Case Study 1: Class I Isomers - The N-Phenylpyridinamine Family

Consider the isomers formed by connecting the nitrogen of aniline to a pyridine ring. Here, we must first determine the parent hydride. According to IUPAC rules, when a nitrogen atom is part of a heterocyclic ring, the heterocycle is typically considered the senior parent structure. Therefore, pyridine is the parent, and the aniline portion is treated as a substituent group, phenylamino .

The point of attachment on the pyridine ring determines the final name.

| Isomer Structure (Schematic) | Parent Hydride | Substituent | Substituent Position | IUPAC Name |

| Aniline-N-(Pyridine-2-yl) | Pyridine | Phenylamino | 2 | N-Phenylpyridin-2-amine |

| Aniline-N-(Pyridine-3-yl) | Pyridine | Phenylamino | 3 | N-Phenylpyridin-3-amine |

| Aniline-N-(Pyridine-4-yl) | Pyridine | Phenylamino | 4 | N-Phenylpyridin-4-amine |

Expertise in Action: Causality of Naming

The choice of "pyridinamine" as the parent name over "aniline" is a direct consequence of the seniority rules for heterocyclic systems. The name "N-Phenyl" specifies that the phenyl group is attached to the nitrogen of the aminopyridine structure.[2][3] The locant (2, 3, or 4) indicates which carbon of the pyridine ring bears the amino group.

Case Study 2: Class II Isomers - The Aminobenzylpyridine Family

Now, let's consider isomers where a pyridylmethyl group (a benzyl-type substituent) is attached to the aniline ring. In this case, the IUPAC-preferred name aniline is retained as the parent hydride.[1][4] The remaining portion of the molecule is named as a single substituent.

The substituent is a pyridyl group attached to a methyl group, which is then attached to the aniline ring. This complex substituent is named by indicating the point of attachment of the pyridine ring to the methyl group, e.g., "(pyridin-2-ylmethyl)".

The position of this substituent on the aniline ring is then specified with a number (or the historical ortho-, meta-, para- designation). Numbering on the aniline ring starts with C1 as the carbon bearing the -NH₂ group.[4][5]

| Isomer Structure (Schematic) | Parent Hydride | Substituent | Substituent Position | IUPAC Name |

| 2-((Pyridin-2-yl)methyl)aniline | Aniline | (Pyridin-2-ylmethyl) | 2 | 2-((Pyridin-2-yl)methyl)aniline |

| 3-((Pyridin-2-yl)methyl)aniline | Aniline | (Pyridin-2-ylmethyl) | 3 | 3-((Pyridin-2-yl)methyl)aniline |

| 4-((Pyridin-2-yl)methyl)aniline | Aniline | (Pyridin-2-ylmethyl) | 4 | 4-((Pyridin-2-yl)methyl)aniline |

Note: Isomers also exist for pyridin-3-ylmethyl and pyridin-4-ylmethyl substituents, following the same naming logic.

Experimental Protocol: A Step-by-Step Naming Methodology

Let's apply a detailed protocol to name the structure 4-((pyridin-2-yl)methyl)aniline :

-

Identify the Principal Functional Group: The structure contains an amino group attached directly to a benzene ring. This identifies the molecule as a derivative of aniline, which is the preferred IUPAC parent name.[6]

-

Identify the Parent Hydride: The parent is aniline .

-

Identify and Name the Substituent:

-

There is a substituent at position 4 of the aniline ring.

-

This substituent consists of a methyl group (-CH₂-) which is itself substituted.

-

The methyl group is substituted with a pyridine ring at the pyridine's 2-position.

-

Therefore, the substituent name is (pyridin-2-ylmethyl) . Parentheses are used to enclose complex substituent names to avoid ambiguity.

-

-

Assign Locants:

-

The aniline ring is numbered starting from C1 at the point of attachment of the amino group.

-

The (pyridin-2-ylmethyl) substituent is located at position 4 .

-

-

Assemble the Final Name: Combine the components in the order: [locant]-[substituent][parent].

-

Final Name: 4-((Pyridin-2-yl)methyl)aniline

-

This systematic process ensures that any researcher, regardless of their native language or background, can deconstruct the name to draw the correct chemical structure.

Conclusion

The systematic nomenclature developed by IUPAC is an indispensable tool in the chemical sciences, providing the foundation for clear communication and data integrity. For the diverse isomers of C₁₁H₁₂N₂ aniline derivatives, a logical, step-wise application of IUPAC rules allows for the generation of precise and unambiguous names. By first identifying the core structural class—distinguishing between N-substituted and ring-substituted derivatives—one can correctly select the parent hydride. From there, the systematic identification of substituents and their locants leads to the final, authoritative name. This guide has illuminated the causality behind these rules, providing researchers and drug development professionals with the framework needed to confidently name and interpret the structures of these important chemical entities.

References

-

PubChem. Tetrahydro-beta-carboline | C11H12N2. National Center for Biotechnology Information. [Link]

-

The Organic Chemistry Tutor. (2018, April 22). Naming Amines - IUPAC Nomenclature & Common Names [Video]. YouTube. [Link]

-

Chemistry LibreTexts. (2025, February 24). 24.1: Naming Amines. [Link]

-

Leah4sci. (2013, April 7). Naming Amines using IUPAC Nomenclature for Organic Compounds by Leah4sci [Video]. YouTube. [Link]

-

Chad's Prep. (2021, April 27). 22.1 Naming Amines | Organic Chemistry [Video]. YouTube. [Link]

-

Chemistry Steps. Naming Amines: Systematic and Common Nomenclature. [Link]

-

Wikipedia. Aniline. [Link]

-

IUPAC. The IUPAC Compendium of Chemical Terminology. [Link]

-

Chalk, S., & McEwen, L. (2017). The IUPAC Gold Book: An Exemplar for IUPAC Asset Digitization. Chemistry International, 39(3), 25-29. [Link]

-

Chemistry Stack Exchange. (2024, October 29). Are aminobenzene and phenylamine accepted IUPAC names? [Link]

-

Filo. (2023, November 3). IUPAC nomenclature retains the common name aniline for C₆H₅NH₂. [Link]

-

IUPAC. (2006). IUPAC Compendium of Chemical Terminology. [Link]

-

Mr Murray-Green Chemistry Tutorials. (2022, February 25). Naming Amines for A-level Chemistry using IUPAC rules [Video]. YouTube. [Link]

-

Organic chem simplified. (2020, March 15). what are Aniline family? How to Name Aniline? Organic Chemistry [Video]. YouTube. [Link]

-

Chalk, S. (2023). The IUPAC Gold Book: A Compendium of Chemical Terminology. Zenodo. [Link]

Sources

- 1. Aniline - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Naming Amines: Systematic and Common Nomenclature - Chemistry Steps [chemistrysteps.com]

- 4. IUPAC nomenclature retains the common name aniline for C_{e}H_{3}NH_{2} ,.. [askfilo.com]

- 5. youtube.com [youtube.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

An In-Depth Technical Guide to the Solubility and Stability of 5-methyl-2-(1H-pyrrol-1-yl)aniline for Pharmaceutical Development

Distribution: For Researchers, Scientists, and Drug Development Professionals

Foreword: Proactive Profiling for Accelerated Development

In the landscape of modern drug discovery and development, a comprehensive understanding of a molecule's physicochemical properties is not merely a regulatory requirement but a foundational pillar of a successful development program. The early, meticulous characterization of solubility and stability can significantly de-risk a program, inform formulation strategies, and ultimately accelerate the journey from bench to bedside. This guide is dedicated to 5-methyl-2-(1H-pyrrol-1-yl)aniline, a molecule of interest within the broader class of aromatic amines and pyrrole-containing compounds frequently explored in medicinal chemistry.

As a Senior Application Scientist, my experience has consistently shown that a proactive, rather than reactive, approach to understanding a compound's intrinsic properties is paramount. This document is structured to provide not just a series of protocols, but a strategic framework for the comprehensive evaluation of this compound. We will delve into the "why" behind the "how," offering insights into the rationale for experimental design and the interpretation of data. This guide is intended to be a living document, a starting point for the rigorous scientific investigation required to fully elucidate the pharmaceutical potential of this compound.

Physicochemical Properties: The Molecular Blueprint

A foundational understanding of the intrinsic properties of this compound is the starting point for all subsequent solubility and stability assessments. These parameters govern its behavior in various environments and provide clues to its potential liabilities.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂N₂ | PubChem[1] |

| Molecular Weight | 172.23 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 59194-21-7 | PubChem[1] |

| Calculated LogP | 2.8 | PubChem[1] |

| Appearance | (Predicted) Crystalline solid | General knowledge of similar compounds |

| pKa | (Predicted) Amine pKa ~4-5 | Extrapolated from aniline and substituted anilines |

The calculated LogP value of 2.8 suggests that this compound possesses moderate lipophilicity. This has direct implications for its solubility, indicating a likelihood of poor aqueous solubility and better solubility in organic solvents. The presence of the basic aniline nitrogen (predicted pKa ~4-5) suggests that the aqueous solubility will be pH-dependent, increasing in acidic conditions due to the formation of a more soluble salt form.

Solubility Profiling: A Cornerstone of Formulation Development

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and dictates the feasible formulation strategies.[2][3] A comprehensive solubility profile should be established early in development.

Predicted Solubility Profile

Based on its structure—a substituted aniline with a pyrrole moiety—we can anticipate the following solubility characteristics:

-

Aqueous Solubility: Likely to be low, particularly at neutral and basic pH.

-

pH-Dependent Solubility: Solubility is expected to increase significantly in acidic media (pH 1-3) due to the protonation of the aniline nitrogen.

-

Organic Solvent Solubility: Good solubility is anticipated in a range of organic solvents, particularly polar aprotic solvents and alcohols.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The "shake-flask" method is the gold standard for determining equilibrium solubility, providing a definitive measure of a compound's solubility in a given solvent system at a specific temperature.[4][5]

Objective: To determine the equilibrium solubility of this compound in a range of pharmaceutically relevant solvents.

Methodology:

-

Solvent Selection: A panel of solvents should be chosen to represent a range of polarities and pharmaceutical relevance. A recommended starting panel is presented in Table 2.

-

Sample Preparation: Add an excess amount of this compound to a known volume of each solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.[5]

-

Equilibration: Agitate the vials at a constant temperature (typically 25 °C and 37 °C to represent room and physiological temperature) for a defined period (e.g., 24-72 hours) to ensure equilibrium is reached.[5]

-

Sample Processing: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm filter to remove any undissolved particles.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as the HPLC-UV method detailed in Section 4.

-

Data Reporting: Express solubility in mg/mL.

Table 2: Proposed Solvents for Solubility Profiling

| Solvent Class | Examples | Rationale |

| Aqueous Buffers | pH 1.2 (0.1 N HCl), pH 4.5 (Acetate Buffer), pH 6.8 (Phosphate Buffer) | To assess pH-dependent solubility relevant to the gastrointestinal tract, as per WHO guidelines.[5] |

| Alcohols | Methanol, Ethanol, Isopropanol | Common co-solvents in liquid formulations. |

| Ketones | Acetone | A common polar aprotic solvent. |

| Esters | Ethyl Acetate | A solvent of intermediate polarity. |

| Glycols | Propylene Glycol, Polyethylene Glycol 400 (PEG 400) | Common vehicles for oral and topical formulations. |

| Oils | Miglyol 812, Sesame Oil | To assess solubility in lipid-based formulation vehicles. |

Diagram 1: Solubility Determination Workflow

Caption: Workflow for equilibrium solubility determination.

Stability Assessment: Predicting Shelf-Life and Degradation Pathways

Stability testing is a regulatory requirement and a critical component of drug development, providing insights into how the quality of a drug substance changes over time under the influence of environmental factors.[6] Forced degradation studies are employed to accelerate this process and identify potential degradation products.[7][8][9]

Predicted Stability Profile

The chemical structure of this compound suggests several potential stability liabilities:

-

Oxidative Degradation: The aniline moiety is susceptible to oxidation, which can lead to the formation of colored degradation products (e.g., nitroso, nitro, and polymeric species). This is often accelerated by light and the presence of metal ions.

-

Photodegradation: Both the aniline and pyrrole rings are chromophores that can absorb UV and visible light, potentially leading to photolytic degradation.

-

Hydrolytic Instability: While the core structure is generally resistant to hydrolysis, extreme pH conditions, particularly in combination with elevated temperatures, may induce degradation. The pyrrole ring can be susceptible to cleavage under strong acidic conditions.

Experimental Protocol: Forced Degradation Studies

Forced degradation studies are designed to intentionally degrade the drug substance to an appropriate extent (typically 5-20% degradation) to identify degradation products and validate the stability-indicating nature of the analytical method.[10][11]

Objective: To identify the degradation pathways of this compound under various stress conditions.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions: Expose the stock solution to the stress conditions outlined in Table 3. A control sample, protected from the stress condition, should be analyzed concurrently.

-

Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method (see Section 4).

-

Data Evaluation: Compare the chromatograms of the stressed samples to the control to identify and quantify any degradation products. The peak purity of the parent compound should be assessed using a photodiode array (PDA) detector.

Table 3: Recommended Forced Degradation Conditions

| Stress Condition | Reagents and Conditions | Rationale |

| Acid Hydrolysis | 0.1 M HCl at 60 °C | To assess stability in acidic environments.[12] |

| Base Hydrolysis | 0.1 M NaOH at 60 °C | To assess stability in alkaline environments.[12] |

| Oxidation | 3% H₂O₂ at room temperature | To evaluate susceptibility to oxidative degradation.[8] |

| Thermal Degradation | 80 °C (solid-state and in solution) | To assess the effect of heat on stability.[8] |

| Photodegradation | Exposure to light source providing both UV and visible light (ICH Q1B guidelines) | To determine light sensitivity. |

Diagram 2: Forced Degradation Study Workflow

Caption: Workflow for conducting forced degradation studies.

Stability-Indicating Analytical Method: A Prerequisite for Accurate Assessment

A validated stability-indicating analytical method (SIAM) is essential for accurately quantifying the decrease in the concentration of the drug substance and the increase in the concentration of degradation products.[13][14][15] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.[16]

Proposed HPLC Method Parameters

The following HPLC parameters are proposed as a starting point for method development. Optimization will be necessary to achieve adequate separation of the parent compound from all potential degradation products.

Table 4: Proposed Starting HPLC Method Parameters

| Parameter | Recommended Condition | Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm | A versatile stationary phase for the separation of moderately polar compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape for basic compounds. |

| Mobile Phase B | Acetonitrile | A common organic modifier in reversed-phase HPLC. |

| Gradient Elution | Start with a low percentage of B, and gradually increase to elute all components. | To ensure separation of compounds with a range of polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | To ensure reproducible retention times. |

| Injection Volume | 10 µL | A typical injection volume. |

| Detection | UV at 254 nm (or λmax of the compound) and PDA scan | To monitor the parent compound and assess peak purity. |

Method Validation

Once the HPLC method is developed, it must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose. Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated through the forced degradation studies.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Conclusion and Future Directions

This technical guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. While specific experimental data for this compound is not yet publicly available, the protocols and insights provided herein, grounded in established scientific principles and regulatory guidelines, offer a robust starting point for its characterization.

The successful execution of these studies will yield a wealth of data that is crucial for:

-

Informing Formulation Strategy: The solubility profile will guide the selection of appropriate excipients and dosage forms.

-

Ensuring Product Quality and Safety: The stability data will establish a re-test period or shelf-life and identify potential degradation products that may require toxicological assessment.

-

Supporting Regulatory Submissions: A comprehensive data package on solubility and stability is a non-negotiable component of any regulatory filing.

It is imperative that all experimental work is conducted with meticulous attention to detail and is thoroughly documented. The data generated will not only be pivotal for the development of this compound but will also contribute to the broader scientific understanding of this important class of molecules.

References

-

What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). Mettler Toledo. [Link]

-

Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. [Link]

-

Forced Degradation Studies. (n.d.). Creative Biolabs. [Link]

-

ICH Guidelines For Stability Testing of New Drug Substance and Drug Products. (n.d.). Scribd. [Link]

-

Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability. (n.d.). Sharp Services. [Link]

-

Q1A(R2) Guideline. (2003). ICH. [Link]

-

Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. (2018). Journal of Pharmaceutical Sciences. [Link]

-

Ask a Formulator: What is the Purpose and Approach to Solubility Studies? (n.d.). Dow Development Labs. [Link]

-

Forced Degradation Testing in Pharma. (2025). ResolveMass Laboratories Inc. [Link]

-

ICH STABILITY TESTING GUIDELINES. (n.d.). SNS Courseware. [Link]

-

Quality Guidelines. (n.d.). ICH. [Link]

-

ICH Q1 guideline on stability testing of drug substances and drug products. (2025). European Medicines Agency. [Link]

-

SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013). International Journal of Pharmaceutical Sciences and Research. [Link]

-

Essential Quality Control Tests for Active Pharmaceutical Ingredients (APIs) in Pharma. (2024). YouTube. [Link]

-

Annex 4. (n.d.). World Health Organization. [Link]

-

This compound. (n.d.). PubChem. [Link]

-

Stability-indicating HPLC method optimization using quality. (n.d.). Journal of Applied Pharmaceutical Science. [Link]

-

Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (n.d.). LCGC International. [Link]

-

Stability Indicating HPLC Method Development: A Review. (2019). Journal of Drug Delivery and Therapeutics. [Link]

-

Stability Indicating HPLC Method Development –A Review. (n.d.). IJTSRD. [Link]

Sources

- 1. This compound | C11H12N2 | CID 2776795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 3. pharmatutor.org [pharmatutor.org]

- 4. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. who.int [who.int]

- 6. ICH Official web site : ICH [ich.org]

- 7. acdlabs.com [acdlabs.com]

- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 9. Forced Degradation Studies - Creative Biolabs [creative-biolabs.com]

- 10. scribd.com [scribd.com]

- 11. resolvemass.ca [resolvemass.ca]

- 12. Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability | Sharp Services [sharpservices.com]

- 13. japsonline.com [japsonline.com]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. One moment, please... [jddtonline.info]

- 16. ijtsrd.com [ijtsrd.com]

The Strategic Utility of 5-Methyl-2-(1H-pyrrol-1-yl)aniline: A Technical Guide for Synthetic Chemists

Introduction: A Versatile Scaffold for Complex Molecular Architectures

In the landscape of modern synthetic chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 5-Methyl-2-(1H-pyrrol-1-yl)aniline emerges as a highly versatile and valuable scaffold, particularly for the synthesis of nitrogen-containing heterocyclic compounds with significant biological activity. Its unique arrangement of a nucleophilic aniline, a reactive aromatic ring, and a pyrrole moiety provides a rich platform for a diverse array of chemical transformations. This technical guide will provide an in-depth exploration of the synthesis, properties, and, most importantly, the synthetic applications of this compound, with a focus on its pivotal role in the construction of pyrrolo[1,2-a]quinoxalines, a class of compounds with recognized therapeutic potential.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a building block is essential for its effective utilization in synthesis. The key properties of this compound are summarized below.

| Property | Value |

| Molecular Formula | C₁₁H₁₂N₂ |

| Molecular Weight | 172.23 g/mol |

| Appearance | Typically a solid |

| Melting Point | 88-90 °C[1] |

| Boiling Point | 310.7±35.0 °C at 760 mmHg[1] |

| CAS Number | 59194-21-7[2] |

Storage and Handling: this compound should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents. For long-term storage, refrigeration (2-8°C) is recommended to maintain its stability and purity. As with all aniline derivatives, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn during handling to avoid skin and eye contact.

Synthesis of the Building Block: A Practical Approach

The synthesis of 2-(1H-pyrrol-1-yl)anilines is typically achieved through a two-step sequence involving a Clauson-Kaas pyrrole synthesis followed by the reduction of a nitro group. This well-established methodology provides a reliable route to the target building block.

Workflow for the Synthesis of this compound

Caption: Synthetic pathway to this compound.

Detailed Experimental Protocol: Synthesis of 2-(1H-pyrrol-1-yl)anilines

The following is a general and adaptable protocol for the synthesis of 2-(1H-pyrrol-1-yl)anilines, based on established literature procedures.

Step 1: Synthesis of 1-(4-Methyl-2-nitrophenyl)-1H-pyrrole

-

To a solution of 4-methyl-2-nitroaniline (1 equivalent) in glacial acetic acid, add 2,5-dimethoxytetrahydrofuran (1 to 1.2 equivalents).

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel if necessary.

Step 2: Synthesis of this compound

-

To a solution of 1-(4-methyl-2-nitrophenyl)-1H-pyrrole (1 equivalent) in a mixture of ethanol and water, add a reducing agent such as iron powder and ammonium chloride, or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

Heat the reaction mixture to reflux (for Fe/NH₄Cl) or stir at room temperature (for H₂/Pd-C) and monitor by TLC.

-

Upon completion, filter the reaction mixture (if using a solid reducing agent) and concentrate the filtrate.

-

Extract the product with an organic solvent, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The resulting this compound can be purified by column chromatography or recrystallization.

The Cornerstone Application: Synthesis of Pyrrolo[1,2-a]quinoxalines via Pictet-Spengler Reaction

A primary application of this compound is its use as a key precursor in the synthesis of pyrrolo[1,2-a]quinoxalines. This class of heterocyclic compounds has garnered significant attention due to its diverse biological activities, including anticancer and protein kinase inhibitory properties.[3] The Pictet-Spengler reaction, a classic and powerful tool for the construction of fused nitrogen-containing heterocycles, provides an efficient route to these valuable scaffolds.

Reaction Mechanism: A Stepwise Look at the Pictet-Spengler Condensation

The Pictet-Spengler reaction of this compound with an aldehyde proceeds through a series of well-defined steps:

-

Imine Formation: The primary amine of the aniline derivative undergoes condensation with the aldehyde to form a reactive imine intermediate.

-

Iminium Ion Formation: Under acidic conditions, the imine is protonated to generate an electrophilic iminium ion.

-

Intramolecular Electrophilic Aromatic Substitution: The electron-rich pyrrole ring acts as an intramolecular nucleophile, attacking the iminium ion in a cyclization step.

-

Aromatization: The resulting intermediate undergoes a subsequent oxidation or rearrangement to afford the stable, aromatic pyrrolo[1,2-a]quinoxaline core.

Caption: Mechanistic workflow of the Pictet-Spengler reaction.

Authoritative Experimental Protocol: Synthesis of Pyrrolo[1,2-a]quinoxalines

The following protocol is adapted from the work of Coluccia et al. and provides a green and efficient method for the synthesis of pyrrolo[1,2-a]quinoxalines.[4]

General Procedure:

-

To a well-stirred solution of p-dodecylbenzenesulfonic acid (p-DBSA) (0.1 equivalents) in 96% ethanol (2 mL), add this compound (1 equivalent) and the corresponding aldehyde (1.2 equivalents).

-

Stir the mixture at room temperature for 15 minutes.

-

Evaporate the solvent to dryness under reduced pressure.

-

Dilute the residue with ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the crude product by flash chromatography on silica gel using a suitable eluent system (e.g., n-hexane/ethyl acetate) to afford the desired pyrrolo[1,2-a]quinoxaline.

This protocol highlights the use of a mild and environmentally friendly catalyst, demonstrating the practical applicability of this transformation in a research setting.[4]

Expanding the Synthetic Horizon: Further Reactivity and Applications

Beyond the pivotal Pictet-Spengler reaction, the structural features of this compound open doors to a variety of other synthetic transformations.

Reactivity of the Aniline Moiety

The aniline functional group is a versatile handle for further molecular elaboration.

-

Electrophilic Aromatic Substitution: The amino group is a strong activating group, directing electrophiles to the ortho and para positions of the benzene ring.[5] However, the position ortho to the amino group is already substituted by the pyrrole ring. Therefore, electrophilic substitution is expected to occur primarily at the position para to the amino group. This allows for the introduction of various substituents, such as halogens, nitro groups (with caution due to the acidic conditions), and sulfonic acid groups, further diversifying the available derivatives.[5]

-

Diazotization: The primary aromatic amine can be converted to a diazonium salt, a highly versatile intermediate. Diazonium salts can undergo a wide range of reactions, including Sandmeyer, Schiemann, and Gomberg-Bachmann reactions, enabling the introduction of a variety of functional groups in place of the amino group.

-

N-Acylation and N-Alkylation: The amino group can readily undergo acylation with acid chlorides or anhydrides, and alkylation with alkyl halides, providing access to a wide range of amide and secondary/tertiary amine derivatives.

Reactivity of the Pyrrole Ring

The pyrrole ring is an electron-rich heterocycle and is susceptible to electrophilic attack, typically at the C2 and C5 positions.[6] However, in this compound, the C1 position is already substituted. The reactivity of the pyrrole ring towards electrophiles will be influenced by the electronic effects of the aniline substituent. This provides opportunities for further functionalization of the pyrrole core, for instance, through Vilsmeier-Haack formylation or acylation under Friedel-Crafts conditions.

Conclusion: A Building Block of Strategic Importance

This compound stands as a testament to the power of strategic molecular design. Its straightforward synthesis and inherent reactivity make it an invaluable building block for the construction of complex, biologically active molecules. The demonstrated utility in the efficient synthesis of pyrrolo[1,2-a]quinoxalines via the Pictet-Spengler reaction underscores its significance in medicinal chemistry and drug discovery. The potential for further derivatization through reactions at both the aniline and pyrrole moieties ensures its continued relevance and application in the pursuit of novel chemical entities. This guide serves as a foundational resource for researchers seeking to harness the synthetic potential of this versatile and powerful building block.

References

-

Coluccia, A., et al. (2021). Green Synthesis of New Pyrrolo[1,2-a]quinoxalines as Antiproliferative Agents in GPER-expressing Breast Cancer Cells. Journal of Chemistry, 2021, 5596816. [Link]

-

BYJU'S. (n.d.). Electrophilic Substitution Reaction of Anilines. [Link]

-

Chemistry Steps. (n.d.). Reactions of Aniline. [Link]

-

MySkinRecipes. (n.d.). This compound. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

RSC Publishing. (2011). One-pot synthesis of pyrrolo[1,2-a]quinoxalines. Organic & Biomolecular Chemistry. [Link]

-

Singh, U. P., & Gahtori, P. (2021). Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Advances, 11(49), 30998-31023. [Link]

-

Zayed, M. F., et al. (2018). Synthesis and biological evaluation of novel substituted pyrrolo[1,2-a]quinoxaline derivatives as inhibitors of the human protein kinase CK2. Bioorganic & Medicinal Chemistry, 26(15), 4465-4474. [Link]

-

YouTube. (2020, December 21). Pyrrole: Electrophilic Substitution Reactions Lecture 1. [Link]

-

ACS Publications. (2025). Enantioselective Pictet–Spengler-Type Reaction via a Helically Chiral Anion as an Access to 4,5-Dihydropyrrolo[1,2-a]quinoxaline Scaffolds. The Journal of Organic Chemistry. [Link]

Sources

- 1. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biomall.in [biomall.in]

- 3. Synthesis and biological evaluation of novel substituted pyrrolo[1,2-a]quinoxaline derivatives as inhibitors of the human protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. usiena-air.unisi.it [usiena-air.unisi.it]

- 5. byjus.com [byjus.com]

- 6. youtube.com [youtube.com]

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of 2-(1H-pyrrol-1-yl)aniline Compounds

Abstract

The 2-(1H-pyrrol-1-yl)aniline core is a significant heterocyclic motif that has garnered substantial interest within the scientific community, particularly in the realms of medicinal chemistry and materials science. This technical guide provides an in-depth exploration of the discovery and historical evolution of this compound class. Eschewing a rigid template, this document is structured to logically narrate the journey from the foundational synthetic methodologies that enabled its creation to its contemporary applications as a versatile building block. We will delve into the seminal works that laid the groundwork for N-aryl pyrrole synthesis, provide detailed, validated experimental protocols for the preparation and characterization of 2-(1H-pyrrol-1-yl)aniline, and discuss its role as a precursor to complex, biologically active molecules and functional organic materials. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important chemical entity.

Introduction: The Significance of the 2-(1H-pyrrol-1-yl)aniline Scaffold

The fusion of an aniline moiety with a pyrrole ring at the 1-position gives rise to the 2-(1H-pyrrol-1-yl)aniline scaffold, a structure of considerable interest due to its unique electronic and steric properties. The pyrrole ring, an electron-rich aromatic heterocycle, is a common feature in a vast array of natural products and pharmaceuticals, contributing to their biological activity.[1] The aniline substructure, in turn, provides a crucial handle for further functionalization and is itself a key component in many bioactive molecules.[2] The combination of these two pharmacophores in a single molecule creates a "privileged scaffold" that has proven to be a valuable starting point for the discovery of new therapeutic agents and advanced materials.[3]

This guide will trace the historical development of the synthetic strategies that have made 2-(1H-pyrrol-1-yl)aniline and its derivatives readily accessible. We will begin by examining the classical methods for pyrrole synthesis and then progress to more modern techniques for C-N bond formation, which are directly applicable to the synthesis of this target compound.

Historical Perspective: The Dawn of N-Aryl Pyrrole Synthesis

While a singular, definitive report detailing the "discovery" of 2-(1H-pyrrol-1-yl)aniline is not readily apparent in the annals of early chemical literature, its existence is a direct consequence of the development of robust methods for the synthesis of N-substituted pyrroles. The latter half of the 19th century and the early 20th century witnessed groundbreaking work in heterocyclic chemistry that laid the foundation for the eventual synthesis of this and many other complex aromatic systems.

The Paal-Knorr Pyrrole Synthesis: A Cornerstone in Heterocyclic Chemistry